molecular formula C19H33NO2 B579996 1',2'-Dehydro Dicyclomine CAS No. 109158-77-2

1',2'-Dehydro Dicyclomine

Cat. No.: B579996
CAS No.: 109158-77-2
M. Wt: 307.478
InChI Key: AEQNGDNHIZGAKS-UHFFFAOYSA-N
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Description

1',2'-Dehydro Dicyclomine (CAS 109158-77-2) is a chemical impurity and analog of Dicyclomine Hydrochloride, a medication approved for the treatment of irritable bowel syndrome (IBS) and functional bowel disorders . As a recognized impurity of the active pharmaceutical ingredient (API) Dicyclomine Hydrochloride , this compound serves as a critical reference standard in pharmaceutical research and development. Researchers utilize this compound primarily in analytical chemistry for method development and validation, facilitating the identification and quantification of impurities in Dicyclomine HCl batches to ensure drug quality, safety, and compliance with regulatory standards . The parent compound, Dicyclomine, functions as a muscarinic acetylcholine receptor antagonist, specifically targeting M1, M2, and M3 subtypes, which contributes to its antispasmodic effects on smooth muscle in the gastrointestinal tract . Studying this dehydro analog provides valuable insights into the degradation pathways and stability profile of Dicyclomine, which is essential for formulating stable drug products and establishing appropriate shelf-life. This product is designated "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 1-(cyclohexen-1-yl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h11H,3-10,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQNGDNHIZGAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109158-77-2
Record name Dicyclomine-1'-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109158772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DICYCLOMINE-1'-ENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K822F84XK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Approaches for 1 ,2 Dehydro Dicyclomine

Synthetic Strategies for the Dicyclomine (B1218976) Core Structure and Analogs

The synthesis of the dicyclomine core, 1-cyclohexylcyclohexanecarboxylic acid, and its subsequent esterification are foundational to producing dicyclomine and its derivatives. nih.gov One established pathway begins with the alkylation of cyanocyclohexane using cyclohexyl bromide, which forms the intermediate 1-cyano-bicyclohexane. slideshare.net This intermediate is then hydrolyzed to the carboxylic acid before being esterified. youtube.com

Furthermore, derivatization of the core structure has been explored to create various analogs. For instance, guanidine-based analogs have been synthesized by reacting dicyandiamide (B1669379) with different amino acids, leading to the formation of biguanides and guanidine (B92328) pyrazolones. nih.gov

Targeted Synthesis of 1',2'-Dehydro Dicyclomine

The targeted synthesis of this compound, also known by its IUPAC name 2-(diethylamino)ethyl 1-(cyclohexen-1-yl)cyclohexanecarboxylate, focuses on the specific introduction of a carbon-carbon double bond into one of the cyclohexyl rings.

The formation of the 1',2'-dehydro moiety is primarily achieved through an acid-catalyzed dehydration or β-elimination reaction of a bicyclohexyl (B1666981) alcohol precursor. As detailed in patent literature, reacting 1,1'-bicyclohexyl-1-ol or 1,1'-bicyclohexyl-2-ol with formic acid in the presence of a potent dehydrating agent like concentrated sulfuric or phosphoric acid induces this transformation. google.com While this reaction can be used to produce the 1,1'-bicyclohexyl-1-carboxylic acid intermediate, it concurrently generates the 1',2'-dehydro derivative as a notable byproduct. The core of this transformation is the elimination of a water molecule from the cyclohexyl ring, resulting in the formation of a cyclohexene (B86901) ring system.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly when it is formed as a side product that needs to be either favored or minimized. Key parameters that influence the reaction outcome include temperature, reactant concentration, solvent, and catalyst. nih.gov

For the acid-catalyzed dehydration, temperature control is paramount. Maintaining the reaction temperature between 10–20°C helps to manage the exothermic nature of the reaction and favors the desired dehydration over potential over-oxidation or other side reactions. The molar ratio of reactants is also critical; using a slight excess of formic acid relative to the bicyclohexyl alcohol has been shown to suppress unwanted side reactions. The choice of solvent and catalyst can significantly affect conversion and selectivity. scielo.br While formic acid can act as both a reactant and a solvent, other systems may be explored to fine-tune the reaction outcome.

Table 1: Parameters for Optimizing Synthesis of the 1',2'-Dehydro Moiety

Parameter Condition/Reagent Purpose Citation
Temperature 10–20°C Control exothermicity, reduce byproduct formation
Catalyst Concentrated Sulfuric Acid (≥97%) Promote dehydration (β-elimination)
Reactant Ratio Excess formic acid (e.g., 1.2:1 with alcohol) Suppress side reactions

| Solvent | Formic Acid | Acts as both solvent and reactant | |

A suite of analytical methods is employed to identify and characterize the synthetic intermediates, the final product, and any byproducts. These techniques are essential for confirming the molecular structure and assessing the purity of the synthesized compounds. Methods such as Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. researchgate.net

IR spectroscopy can be used to identify functional groups, confirming the presence of the ester linkage and the disappearance of the hydroxyl group from the precursor alcohol. GC-MS is a powerful tool for separating components of the reaction mixture and providing mass data to confirm the molecular weight of this compound (C₁₉H₃₃NO₂) and differentiate it from the saturated dicyclomine (C₁₉H₃₅NO₂). researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Isolation and Purification Methodologies for Synthetic this compound

Following synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, the saturated parent compound, and other byproducts.

A common initial step involves a series of liquid-liquid extractions. The reaction mixture can be extracted with an organic solvent, such as toluene (B28343) or diethyl ether, to separate the desired esterified product from the aqueous phase. google.com This organic phase is then typically washed with an alkaline aqueous solution to remove any unreacted carboxylic acid intermediates. google.com Final purification of the hydrochloride salt can be achieved through crystallization, a process which helps to precipitate residual impurities.

For high-purity isolation, especially for the production of reference standards, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a preferred method. Studies on dicyclomine and related anticholinergic compounds have demonstrated successful separation using C8 or C18 silica (B1680970) columns. nih.govnih.gov The mobile phase composition is critical for achieving good resolution; a mixture of an organic solvent like acetonitrile (B52724) or 2-butanone (B6335102) and a buffer solution (e.g., potassium dihydrogen phosphate) at a moderately basic pH (7-9) has been shown to be effective. nih.govnih.gov

Table 2: Summary of Isolation and Purification Techniques

Technique Details Purpose Citation
Solvent Extraction Sequential extractions with toluene or diethyl ether, followed by alkaline washes. Initial separation of the ester from aqueous and acidic components. google.com
Crystallization Crystallization from a suitable solvent (e.g., aqueous HCl). Purification of the final salt form and removal of impurities.

| HPLC | C8 or C18 columns with acetonitrile/phosphate (B84403) buffer mobile phase. | High-purity separation for analytical and reference standard applications. | nih.govnih.gov |

Scale-Up Considerations for Research and Reference Standard Production

Transitioning the synthesis of this compound from a laboratory-scale procedure to a larger production for research or reference standard purposes requires careful consideration of several factors. The primary goals are to ensure process safety, cost-effectiveness, and consistent product quality. amazonaws.com

Key considerations include:

Process Economics: The cost of starting materials, reagents, and solvents becomes more significant at a larger scale. The use of expensive catalysts or reagents may need to be re-evaluated in favor of more economically favorable alternatives. amazonaws.com

Thermal Management: The acid-catalyzed dehydration step is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and maintain control over the product distribution.

Purity and Consistency: For reference standard production, achieving and consistently maintaining a high degree of purity is non-negotiable. The purification methods must be robust, scalable, and validated to ensure they effectively remove impurities to meet stringent regulatory standards, such as those set by national pharmacopeias or drug control authorities. amazonaws.com

Metabolic Formation and Biotransformation Pathways of 1 ,2 Dehydro Dicyclomine

Enzymatic Basis for 1',2'-Dehydro Dicyclomine (B1218976) Formation

The conversion of dicyclomine to 1',2'-Dehydro Dicyclomine involves a dehydrogenation reaction, a process of oxidation that removes two hydrogen atoms from the cyclohexyl ring, creating a double bond. This transformation is presumed to be catalyzed by specific enzyme systems within the liver.

Hypothesized Cytochrome P450 (CYP) Isoform Involvement in Dehydrogenation

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are primary catalysts for Phase I metabolic reactions, including the oxidation of a vast array of xenobiotics. wikipedia.orgchuv.ch The dehydrogenation of dicyclomine's cyclohexyl ring is a type of oxidation reaction likely mediated by these enzymes. labce.com While direct evidence is lacking, the formation of this compound can be hypothesized to be catalyzed by one or more CYP isoforms.

CYP enzymes are known to catalyze the dehydrogenation of various substrates, including the aromatization of indoline (B122111) derivatives, a process that, like the formation of this compound, involves the creation of a double bond within a ring structure. researchgate.netnih.gov Studies on other alicyclic compounds (compounds containing one or more non-aromatic rings) have shown that CYP enzymes are capable of such dehydrogenation reactions. researchgate.net Based on general knowledge of drug metabolism, isoforms from the CYP2C, CYP2D, and CYP3A subfamilies are major contributors to the biotransformation of many drugs and are plausible candidates for the dehydrogenation of dicyclomine.

Table 1: Hypothesized Role of Major CYP450 Isoforms in Drug Metabolism

CYP IsoformGeneral Function in Drug MetabolismPotential Role in Dicyclomine Dehydrogenation
CYP3A4/5 Metabolizes the largest percentage of clinically used drugs; involved in a wide range of oxidative reactions. nih.govHigh likelihood of involvement due to its broad substrate specificity and prevalence in the liver.
CYP2D6 Metabolizes a wide variety of drugs, including many with amine structures.Possible involvement, although typically associated with hydroxylation and dealkylation reactions.
CYP2C9 Metabolizes a number of important drugs; known to catalyze hydroxylations.Potential for involvement, as hydroxylation can be a preceding or alternative step to dehydrogenation.
CYP2C19 Involved in the metabolism of several clinically important drugs. nih.govPossible contributor, particularly given its role in the metabolism of other cyclic compounds.
CYP1A2 Primarily involved in the metabolism of planar aromatic compounds.Less likely to be a primary enzyme for dicyclomine dehydrogenation due to the non-planar, alicyclic structure of the substrate.

This table is based on general knowledge of CYP450 functions and does not represent specific experimental data for this compound formation.

Other Enzymatic Systems Potentially Contributing to Metabolic Pathways

While CYP enzymes are the primary candidates for the dehydrogenation of dicyclomine, other enzymatic systems could potentially play a role. Dehydrogenases, for instance, are enzymes that catalyze oxidation reactions by removing hydrogen atoms. However, these are typically involved in the metabolism of alcohols and aldehydes and are less commonly associated with the dehydrogenation of a saturated carbocyclic ring like that in dicyclomine. labce.com

Oxidative Biotransformation Mechanisms Leading to this compound

The formation of this compound is an oxidative process. The mechanism catalyzed by CYP enzymes generally involves the activation of molecular oxygen and the subsequent abstraction of a hydrogen atom from the substrate, leading to the formation of a radical intermediate. A second hydrogen abstraction would then result in the formation of a double bond.

The specific steps are hypothesized as follows:

Substrate Binding: Dicyclomine binds to the active site of a competent CYP isoform.

Electron Transfer: The enzyme receives an electron from its redox partner, typically NADPH-cytochrome P450 reductase.

Oxygen Activation: Molecular oxygen binds to the heme iron of the CYP enzyme and is activated.

Hydrogen Abstraction: The activated oxygen species abstracts a hydrogen atom from the cyclohexyl ring of dicyclomine, forming a transient and highly reactive carbon-centered radical.

Second Hydrogen Abstraction: A subsequent abstraction of a second hydrogen atom from the adjacent carbon results in the formation of the carbon-carbon double bond, yielding this compound.

This proposed mechanism is consistent with the known catalytic cycle of cytochrome P450 enzymes in other dehydrogenation reactions. researchgate.net

In Vitro Metabolic Stability and Formation Kinetics Studies

A thorough understanding of the metabolic fate of a drug requires in vitro studies to determine its stability and the kinetics of metabolite formation. Such studies are crucial for predicting in vivo behavior and potential drug-drug interactions.

Liver Microsomal and Hepatocyte Incubation Research

To date, there is a notable absence of published research specifically investigating the in vitro metabolic stability and formation kinetics of this compound. Studies using human liver microsomes or cultured hepatocytes would be the standard approach to elucidate these parameters. researchgate.netsrce.hr

Liver microsomes , which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are a common tool for studying Phase I metabolism. srce.hr Incubating dicyclomine with liver microsomes in the presence of necessary cofactors like NADPH would allow for the detection and quantification of this compound formation over time.

Hepatocytes , or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters. Studies with hepatocytes could provide insights into the rate of formation of this compound and its subsequent potential for conjugation or further metabolism.

Inhibition and Induction Studies of Enzyme Systems in this compound Formation

Specific in vitro studies are required to identify the enzymes responsible for the formation of this compound.

Inhibition studies would involve co-incubating dicyclomine with a panel of known, specific inhibitors for various CYP isoforms. A significant reduction in the formation of this compound in the presence of a specific inhibitor would point to that particular CYP isoform as a key player in its metabolism.

Induction studies involve pre-treating hepatocytes with known inducers of specific CYP enzymes. An increase in the formation of the dehydro metabolite after treatment with a particular inducer would further confirm the involvement of that CYP isoform.

Without such dedicated studies, any discussion on the specific enzymes involved in the metabolic formation of this compound remains speculative. The lack of this foundational research highlights a significant gap in the understanding of dicyclomine's complete metabolic profile.

Information regarding the metabolic pathways of this compound is not available in published scientific literature.

Extensive searches of scientific databases and regulatory documents have revealed a significant lack of information regarding the metabolic formation and biotransformation pathways of the chemical compound this compound.

The metabolism of the parent compound, dicyclomine, is itself not well-documented. drugbank.comwikidoc.orgnih.govnih.govcaspiantamin.comnih.govmedthority.commedcentral.com Regulatory agencies and pharmacology databases consistently state that the metabolism of dicyclomine has not been thoroughly studied. drugbank.comwikidoc.orgnih.govnih.govcaspiantamin.comnih.govmedthority.commedcentral.com Consequently, there is no available information detailing the formation of this compound as a metabolite.

Furthermore, the search for comparative metabolic profiles of this compound across diverse in vitro research models, such as human or rat liver microsomes, yielded no results. While in vitro models are standard tools for studying drug metabolism, the absence of foundational research on dicyclomine's biotransformation means that specific metabolites like this compound have not been identified or studied in these systems.

Therefore, it is not possible to provide an article structured around the metabolic formation, biotransformation pathways, and comparative in vitro metabolic profiles of this compound due to the absence of requisite scientific data.

Advanced Analytical Methodologies for Research Scale Characterization of 1 ,2 Dehydro Dicyclomine

Chromatographic Separation Techniques for 1',2'-Dehydro Dicyclomine (B1218976)

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like 1',2'-Dehydro Dicyclomine, various chromatographic techniques can be employed to isolate it from its parent compound, Dicyclomine, and other related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Research Samples

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful and widely used technique for the analysis of pharmaceutical compounds and their impurities. wjpr.netijprajournal.com The development of a robust HPLC method for this compound is critical for its research-scale characterization.

Method development for the separation of Dicyclomine and its impurities, including this compound, often involves a systematic approach to optimize various parameters. wjpr.netijprajournal.com Studies on Dicyclomine hydrochloride have shown that adapting the United States Pharmacopeia (USP) monograph method may not be sufficient for the estimation of impurities in capsule formulations, necessitating the development of new methods. wjpr.netijprajournal.com

Key considerations in HPLC method development include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a study aimed at developing an RP-HPLC method for Dicyclomine and its impurities trailed various columns, diluent compositions, mobile phase pH, and flow rates to achieve optimal separation. wjpr.netijprajournal.com

A typical HPLC system for analyzing this compound would consist of a pump, an injector, a column, a detector, and a data acquisition system. The separation is generally achieved on a C18 column, which is a common choice for reverse-phase chromatography. rjptonline.orgresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. rjptonline.orgresearchgate.netresearchgate.net The pH of the buffer can be adjusted to optimize the retention and peak shape of the analytes. brieflands.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, such as 218 nm or 220 nm. rjptonline.orgnih.gov

A study on the simultaneous estimation of Dicyclomine hydrochloride and other drugs utilized a C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer, achieving separation within 12 minutes. nih.gov In another instance, a mobile phase of acetonitrile and buffer at pH 5.9 was used with a C18 column, resulting in a retention time of 4.4 minutes for Dicyclomine HCl. rjptonline.org While these methods are for Dicyclomine, they provide a strong starting point for the specific analysis of this compound, which would be expected to have a different retention time due to its unsaturation. For example, one source indicates a retention time of 8.7 minutes for this compound, distinct from Dicyclomine Hydrochloride's 6.2 minutes under specific HPLC conditions.

The validation of the developed HPLC method is a crucial step to ensure its reliability. According to International Council for Harmonisation (ICH) guidelines, validation parameters include linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgiajps.comresearchgate.net

Table 1: Example of HPLC Method Parameters for Dicyclomine and Related Compounds

Parameter Condition
Instrument High-Performance Liquid Chromatograph
Column C18 (e.g., 250mm x 4.6mm, 5µm) rjptonline.orgnih.gov
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted) nih.govbrieflands.com
Flow Rate 1.0 mL/min rjptonline.org
Detection UV at 218 nm rjptonline.org
Injection Volume 10-25 µL rjptonline.orgiajps.com

| Column Temperature | Ambient or controlled (e.g., 35°C) iajps.com |

This table presents a generalized set of parameters based on methods developed for Dicyclomine and its impurities. Specific conditions for this compound would require optimization.

Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. medicalresearchjournal.org While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC coupled with a mass spectrometer (GC-MS) has been used for the determination of Dicyclomine in various matrices, including autopsy tissues. medicalresearchjournal.orgmedicalresearchjournal.org

For the analysis of this compound, a derivatization step might be necessary to increase its volatility and thermal stability. However, the literature more commonly points to the direct analysis of Dicyclomine and its related compounds by GC-MS. medicalresearchjournal.orgmedicalresearchjournal.org In such cases, the compound is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

A study on the detection of Dicyclomine in autopsy material utilized a GC-MS system with a specific temperature program and helium as the carrier gas. medicalresearchjournal.org The mass spectrometer then detects the separated components, providing both qualitative and quantitative information. The use of selected ion monitoring (SIM) mode in GC-MS can significantly enhance the sensitivity, allowing for the detection of very low concentrations of the analyte. medicalresearchjournal.orgmedicalresearchjournal.org

Table 2: Example of GC-MS Parameters for the Analysis of Dicyclomine

Parameter Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Capillary column (e.g., (5%-phenyl)-methylpolysiloxane) researchgate.net
Carrier Gas Helium medicalresearchjournal.org
Injection Mode Split medicalresearchjournal.org
Temperature Program Ramped temperature program (e.g., 100°C hold, then ramp to 280°C) medicalresearchjournal.org
Ionization Mode Electron Ionization (EI) researchgate.net

| Detector | Mass Spectrometer (Full Scan or SIM mode) medicalresearchjournal.orgmedicalresearchjournal.org |

This table is based on methods for Dicyclomine and provides a potential framework for the analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Enhanced Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" analytical technique in the pharmaceutical industry. news-medical.nettandfonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. tandfonline.comteledynelabs.com SFC offers several advantages over traditional HPLC, including faster analysis times, higher efficiency, and reduced use of organic solvents. news-medical.nettandfonline.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for rapid separations with high resolution. tandfonline.com This makes SFC an attractive alternative to HPLC for the analysis of complex mixtures, including the separation of chiral molecules and impurities in pharmaceutical compounds. news-medical.net

In the context of this compound, SFC could offer a superior separation from Dicyclomine and other closely related impurities, potentially leading to higher throughput and more environmentally friendly analytical methods. tandfonline.com The technique is versatile and can be applied to a wide range of analytes, from nonpolar to polar substances. teledynelabs.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its capabilities by providing sensitive and specific detection. europeanpharmaceuticalreview.com

While specific applications of SFC for this compound are not extensively documented, its proven success in pharmaceutical analysis for impurity profiling and chiral separations suggests its high potential for the characterization of this compound. news-medical.netteledynelabs.com

Mass Spectrometric Identification and Quantification Strategies

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of organic molecules. mdpi.com When coupled with chromatographic techniques like HPLC or GC, it provides a highly specific and sensitive analytical platform.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), corresponding to the molecule of interest (the precursor ion), are selected and then fragmented. The resulting fragment ions (product ions) are then analyzed to generate a fragmentation pattern, which serves as a structural fingerprint of the molecule.

For this compound, MS/MS would be instrumental in confirming its structure and differentiating it from Dicyclomine. The presence of the double bond in the cyclohexyl ring of this compound would lead to a different fragmentation pattern compared to the saturated ring of Dicyclomine. This allows for unambiguous identification even when chromatographic separation is incomplete. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used platform for such analyses in pharmaceutical development. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This is a critical step in the identification of an unknown compound or the confirmation of a known structure. The high resolving power of instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the differentiation of molecules with very similar nominal masses. mdpi.com

For this compound (molecular formula C19H33NO2), HRMS would provide an accurate mass measurement that can confirm this elemental composition, distinguishing it from other potential impurities. This technique is particularly valuable for impurity profiling and the characterization of degradation products in pharmaceutical substances. mdpi.com The use of HRMS in conjunction with chromatographic separation provides a comprehensive analytical solution for the detailed characterization of this compound at the research scale.

Table 3: List of Compounds

Compound Name
This compound
Dicyclomine
Dicyclomine hydrochloride
Acetonitrile
Methanol
Helium

Application of Isotope-Labeled Internal Standards in Quantitative Research Assays

In quantitative research, particularly when analyzing trace amounts of a substance in complex matrices, achieving accuracy and precision is a significant challenge. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative assays using liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.net An internal standard is a compound added in a known quantity to samples, calibrators, and controls to correct for variability throughout the analytical process. lgcstandards.com

A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H (deuterium), ¹³C, or ¹⁵N). lgcstandards.com For this compound, a suitable SIL internal standard would be a synthesized analogue with identical chemical properties but a different mass. This near-perfect chemical mimicry allows it to compensate effectively for variations in sample extraction, matrix effects, and instrument response. scispace.comresearchgate.net When a compound is introduced into a mass spectrometer's ion source, only a portion of the molecules are ionized; this ionization efficiency can vary, and the SIL internal standard helps to correct for these fluctuations. scispace.com

The use of a labeled internal standard significantly improves the precision of measurements by effectively reducing errors from sample processing and analysis. nih.gov For instance, studies have shown that the variance in quantitative results is significantly lower when using a SIL internal standard compared to an analogous (structurally similar but not identical) internal standard. scispace.com However, careful consideration must be given to the selection of the SIL standard. Deuterium-labeled compounds, for example, can sometimes exhibit slightly different chromatographic retention times due to isotopic effects, which may lead to differential ion suppression in certain complex matrices and affect the accuracy of the method. researchgate.net Therefore, ¹³C- or ¹⁵N-labeled standards are often preferred where possible.

Table 1: Key Considerations for Isotope-Labeled Internal Standard Selection

ParameterDescriptionRationale
Isotopic Purity The percentage of the internal standard that is isotopically labeled.High purity (>98%) is desired to minimize the contribution of the unlabeled analyte from the standard itself. lgcstandards.com
Site of Labeling The position of the isotopic label within the molecule.The label should be on a part of the molecule that is not susceptible to chemical or metabolic exchange.
Mass Difference The mass difference between the analyte and the SIL internal standard.A sufficient mass difference (typically ≥3 Da) is needed to prevent mass spectral overlap, while a large difference can sometimes cause chromatographic separation. lgcstandards.com
Chemical Identity The SIL internal standard should be chemically identical to the analyte.Ensures co-elution and identical behavior during sample preparation and ionization, providing the most accurate correction. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful technique for the unambiguous determination of molecular structure in solution. ipb.ptmdpi.com For a molecule like this compound, which is a structural variant of a known compound, NMR provides definitive evidence of the introduced chemical modification—in this case, the carbon-carbon double bond within one of the cyclohexyl rings.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular framework. ceitec.cz

The ¹H NMR spectrum of this compound would be expected to show distinct signals that confirm its structure. A key feature would be the appearance of signals in the olefinic region (typically δ 5.0-6.5 ppm) corresponding to the vinyl protons of the cyclohexene (B86901) ring. One analysis noted a doublet of doublets at δ 6.2 ppm, characteristic of a conjugated system, which would be consistent with the C=C-C=O moiety if such a resonance structure contributes. Other expected signals would include those from the N-diethyl groups (a quartet and a triplet for the ethyl protons) and a complex pattern of aliphatic signals from the two cyclohexyl rings. The integration of these signals would confirm the number of protons in each chemical environment.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. ceitec.cz The most telling signals for this compound would be the two sp²-hybridized carbon signals of the double bond in the cyclohexene ring, typically appearing in the δ 120-140 ppm region. The spectrum would also show the characteristic signal of the ester carbonyl carbon (C=O) at approximately δ 170-180 ppm, the quaternary carbon where the two rings connect, and the various sp³-hybridized carbons of the aliphatic rings and the diethylaminoethyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound

Structural MoietyNucleusPredicted Chemical Shift (ppm)Notes
Cyclohexene Ring ¹H (Olefinic)~5.5 - 6.5Confirms the presence of the C=C double bond.
¹³C (Olefinic)~120 - 140Two distinct signals expected for the two carbons of the double bond.
Ester Group ¹³C (Carbonyl)~170 - 175Characteristic chemical shift for an ester C=O.
Diethylaminoethyl Group ¹H (-CH₂-N)~2.5 - 3.0 (quartet)Protons adjacent to the nitrogen atom.
¹H (-CH₃)~1.0 - 1.3 (triplet)Terminal methyl protons.
Ring Junction ¹³C (Quaternary)~45 - 55sp³ quaternary carbon connecting the two rings.

While 1D NMR provides essential data, complex molecules often produce overlapping signals that are difficult to assign definitively. Two-dimensional (2D) NMR experiments are used to resolve this ambiguity by showing correlations between different nuclei. researchgate.netmnstate.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com For this compound, COSY would be invaluable for tracing the connectivity of protons within the cyclohexene and cyclohexane (B81311) rings, as well as along the diethylaminoethyl chain. For example, it would show a correlation between the olefinic protons and their adjacent allylic protons in the cyclohexene ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). ceitec.czemerypharma.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals (or vice-versa). It is a crucial step in mapping out the carbon skeleton of the molecule.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

2D NMR ExperimentCorrelated NucleiInformation Gained
COSY ¹H ↔ ¹H (adjacent)Establishes proton connectivity within the cyclohexyl rings and the ethyl groups.
HSQC ¹H ↔ ¹³C (1-bond)Directly links protons to their attached carbons, assigning the carbon skeleton.
HMBC ¹H ↔ ¹³C (2-3 bonds)Connects molecular fragments, e.g., links the ester group to the ethyl chain and the bicyclohexyl (B1666981) core.

1H NMR and 13C NMR Spectral Analysis

Hyphenated Techniques and Advanced Data Processing for Complex Research Matrices

In many research contexts, this compound may need to be identified and quantified within complex mixtures, such as crude reaction products or biological samples. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for such tasks. asiapharmaceutics.infonih.gov

The most powerful and widely used hyphenated technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS) , and its tandem version, LC-MS/MS . numberanalytics.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) provides the initial separation, resolving the analyte of interest from other components in the matrix based on differences in their physicochemical properties (e.g., polarity).

Mass Spectrometry (MS) serves as a highly sensitive and specific detector. It provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight. In tandem MS (MS/MS), the parent ion is isolated and fragmented, producing a characteristic fragmentation pattern that acts as a "fingerprint" for the compound, enabling definitive identification even in the presence of co-eluting impurities. nih.govresearchgate.net

Another advanced hyphenated technique is LC-NMR . This method couples an HPLC system directly to an NMR spectrometer. researchgate.net While less sensitive than MS, LC-NMR allows for the acquisition of complete NMR spectra of compounds as they elute from the chromatography column. This provides unambiguous structural information on components within a mixture without the need for prior isolation, which is a significant advantage in metabolite identification or impurity profiling. nih.govresearchgate.net

Advanced data processing is integral to leveraging the large datasets produced by these techniques. Software is used to align chromatograms, detect peaks, and perform statistical analysis to identify significant differences between samples. For MS data, processing includes the generation of extracted ion chromatograms and comparison of fragmentation spectra against libraries for compound identification.

Table 4: Comparison of Hyphenated Techniques for the Analysis of this compound

TechniqueSeparation PrincipleDetection PrincipleKey Application
GC-MS Volatility & PolarityMass-to-charge ratio & fragmentationAnalysis of volatile and thermally stable derivatives or impurities. nih.gov
LC-MS Polarity & PartitioningMass-to-charge ratioQuantification and identification in complex liquid matrices (e.g., biological fluids). numberanalytics.com
LC-MS/MS Polarity & PartitioningSpecific parent/fragment ion transitionsHighly selective and sensitive quantification; structural confirmation. nih.gov
LC-NMR Polarity & PartitioningNuclear magnetic resonanceUnambiguous structure elucidation of unknown impurities or metabolites directly in a mixture. researchgate.net

Molecular and Mechanistic Investigations of 1 ,2 Dehydro Dicyclomine Interactions

In Vitro Receptor Binding Affinity Studies for 1',2'-Dehydro Dicyclomine (B1218976)

Direct in vitro receptor binding assays providing specific affinity constants (like Ki or IC50) for 1',2'-Dehydro Dicyclomine are not extensively reported in publicly available scientific literature. The primary mechanism of action is presumed to be the antagonism of muscarinic acetylcholine (B1216132) receptors, similar to its parent compound, Dicyclomine.

Exploration of Muscarinic Receptor Subtype Interactions

This compound is characterized by its anticholinergic properties, which stem from its ability to block the action of acetylcholine at muscarinic receptors. This action is central to reducing smooth muscle spasms and gastrointestinal motility.

To provide context, the parent compound, Dicyclomine, has been shown to be a potent antagonist at muscarinic cholinergic receptors, with a particular selectivity for the M1 subtype over M2 and M3 subtypes. drugbank.comnih.govmedchemexpress.com In competitive binding studies, Dicyclomine demonstrates a high affinity for the M1 muscarinic receptor subtype. nih.govmedchemexpress.commedchemexpress.com For instance, studies have reported its high affinity for the muscarinic M1 receptor (Ki=5.1 nM) and a lower, yet significant, affinity for the M2 receptor subtype (Ki=54.6 nM). drugbank.commedchemexpress.commedchemexpress.com Dicyclomine, along with other agents like pirenzepine (B46924) and trihexyphenidyl, shows a clear preference for cortical M1 receptors over peripheral (cardiac and glandular) muscarinic subtypes. nih.gov This selectivity profile distinguishes it from non-selective antagonists like atropine. nih.govcapes.gov.br

Given that the diethylaminoethyl ester group, which is crucial for interaction with muscarinic receptors, is present in both Dicyclomine and its dehydro-derivative, this compound is also expected to function as a muscarinic antagonist. However, the introduction of a double bond in the cyclohexene (B86901) ring may alter its binding affinity and selectivity profile compared to Dicyclomine.

Binding Affinity of Dicyclomine at Muscarinic Receptors (for context)

Receptor Subtype Reported Ki (nM) Tissue/System Studied
Muscarinic M1 5.1 Brush-border membrane
Muscarinic M2 54.6 Basal plasma membranes

This table presents data for the parent compound, Dicyclomine, to provide a comparative baseline. Specific data for this compound is not available. Data sourced from drugbank.commedchemexpress.commedchemexpress.com.

Off-Target Receptor Profiling in Preclinical Research Screens

Specific off-target receptor profiling for this compound is not documented in the available literature. Preclinical research screens are essential for identifying unintended interactions of a new chemical entity with a wide array of other receptors, which helps in predicting potential side effects.

For the parent compound, Dicyclomine, its primary off-target effects are extensions of its pharmacological action at muscarinic-cholinergic receptors. drugs.com However, it has also been shown to possess a non-competitive inhibitory effect on bradykinin- and histamine-induced spasms, suggesting a direct musculotropic effect separate from its antimuscarinic action. drugbank.com A comprehensive preclinical screening of this compound would typically involve evaluating its binding affinity against a panel of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters to build a complete pharmacological profile and identify any potential liabilities.

Enzyme Modulation and Inhibition Potential of this compound

There is a lack of specific studies investigating the enzyme modulation or inhibition potential of this compound. Enzyme inhibition is a mechanism by which molecules can interfere with metabolic pathways or cellular processes. wikipedia.org

For context, the parent compound, Dicyclomine, has been studied for its effects on certain enzymes. One study investigated its impact on the lipase (B570770) activity of Pseudomonas aeruginosa, finding that Dicyclomine competitively inhibited the enzyme with an IC50 value of 60 µM and a Ki of 30 µM, suggesting a high-affinity binding. researchgate.net While this points to a potential for Dicyclomine to interact with bacterial enzymes, it does not directly inform on its interaction with human enzymes. A thorough investigation of this compound would be required to determine if it shares this property or if it interacts with other key human enzymes, such as those in the Cytochrome P450 family, which are critical for drug metabolism.

Cellular Signaling Pathway Modulation by this compound in In Vitro Models

Direct evidence on how this compound modulates cellular signaling pathways in in vitro models is currently unavailable. However, based on its presumed action as a muscarinic receptor antagonist, its effects can be inferred.

Muscarinic receptors, particularly the M1 subtype, are G-protein coupled receptors that, upon activation by acetylcholine, can trigger various downstream signaling cascades. medscape.com For example, M1 receptor activation can lead to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). medscape.com

As an antagonist, this compound would be expected to block these acetylcholine-induced signaling events. By inhibiting the M1 receptor, it would prevent the cascade that leads to smooth muscle contraction in the gastrointestinal tract. medscape.commedscape.com Studies on the parent compound, Dicyclomine, have shown it blocks the action of acetylcholine at parasympathetic sites, which includes secretory glands and smooth muscle, directly impacting these cellular pathways. medscape.commedscape.com A study on traumatic brain injury also showed that Dicyclomine treatment could reduce the levels of certain spectrin (B1175318) breakdown products, which are biomarkers of calpain and caspase activation, suggesting an influence on cellular degradation pathways post-injury, though this was an in vivo finding. nih.gov

Structure-Activity Relationship (SAR) Studies of Dicyclomine Derivatives Including this compound

Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a compound influences its biological activity. While extensive SAR studies on a wide range of Dicyclomine derivatives are not abundant, a direct comparison between Dicyclomine and this compound provides key insights.

The core structure of Dicyclomine consists of a bicyclohexyl (B1666981) ring system, an ester linkage, and a diethylaminoethyl group. The tertiary amine and the ester group are common features in many anticholinergic agents and are considered essential for activity.

Impact of Dehydrogenation on Molecular Interaction Features

The key structural difference between Dicyclomine and this compound is the presence of a double bond within one of the cyclohexyl rings, forming a cyclohexene ring. This single modification—dehydrogenation—can have several impacts on the molecule's properties and its interaction with receptors:

Conformational Rigidity : The introduction of the sp2-hybridized carbons in the cyclohexene ring makes that part of the molecule more planar and rigid compared to the flexible cyclohexane (B81311) ring in Dicyclomine. This rigidity could affect how the molecule fits into the binding pocket of the muscarinic receptor. It has been hypothesized that this increased steric hindrance from the rigid ring may reduce binding affinity.

Electronic Properties : The double bond introduces a region of higher electron density (π-electrons), which could potentially alter interactions with the receptor, such as through π-π stacking or cation-π interactions if corresponding residues are present in the binding site.

Hydrophobicity : The loss of two hydrogen atoms slightly changes the lipophilicity of the molecule, which could influence its absorption, distribution, and ability to access the receptor's binding site.

Computational and Theoretical Chemistry Studies of 1 ,2 Dehydro Dicyclomine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational landscape of molecules. escholarship.orgqulacs.orgmdpi.com For 1',2'-Dehydro Dicyclomine (B1218976), these methods could be used to determine its three-dimensional geometry, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential map. wum.edu.pl Such calculations would provide insights into the molecule's intrinsic stability, reactivity, and the distribution of charge across its structure. rsc.org Conformational analysis would identify the lowest energy shapes the molecule can adopt, which is crucial for understanding how it might interact with biological targets. nih.gov At present, no specific studies have published these quantum chemical properties for 1',2'-Dehydro Dicyclomine.

Molecular Docking and Dynamics Simulations for Potential Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein receptor. nih.govjapsonline.com For this compound, docking simulations could hypothetically be run against known targets of dicyclomine, like muscarinic receptors, to predict binding affinity and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net Molecular dynamics (MD) simulations could then be used to model the behavior of the ligand-protein complex over time, providing information on its stability and the conformational changes that may occur upon binding. nih.gov These simulations are valuable for understanding the molecular basis of a compound's activity. rasayanjournal.co.in However, no molecular docking or dynamics studies specifically investigating this compound have been found in the literature.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound

In silico models are frequently used in the early stages of drug discovery to predict the ADME properties of a compound, which are critical to its pharmacokinetic profile. srce.hrresearchgate.net These predictive models use a molecule's structure to estimate properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govsemanticscholar.org While numerous platforms and algorithms exist for ADME prediction, and they have been applied to a wide range of chemical entities, specific predicted ADME data for this compound has not been published. wum.edu.plresearchgate.net

A hypothetical table of predicted ADME properties for this compound is presented below to illustrate the type of data that such an analysis would yield.

Table 1: Illustrative In Silico ADME Predictions (Hypothetical Data) This table is for illustrative purposes only. The values are not derived from actual scientific studies on this compound.

Property Predicted Value Interpretation
Absorption
Human Intestinal Absorption High Likely well-absorbed from the GI tract
Caco-2 Permeability Moderate May permeate intestinal cells
Distribution
Blood-Brain Barrier (BBB) Permeant Yes Potential to cross into the central nervous system
Plasma Protein Binding >90% High affinity for plasma proteins
Metabolism
CYP2D6 Inhibitor Yes Potential for drug-drug interactions
CYP3A4 Substrate Yes Likely metabolized by this major enzyme
Excretion

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Incorporating this compound Data

QSAR and QSPR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities or physicochemical properties, respectively. scienceforecastoa.com To perform a QSAR or QSPR analysis that includes this compound, data from a set of structurally related compounds would be required. nih.govresearchgate.net Molecular descriptors (numerical representations of chemical information) would be calculated for each compound and correlated with experimental data (e.g., binding affinity, solubility) to build a predictive model. Such a model could then be used to estimate the activity or properties of new, unsynthesized compounds. Currently, there is no evidence of QSAR or QSPR models being developed that specifically incorporate data for this compound.

Role of 1 ,2 Dehydro Dicyclomine in Pharmaceutical Impurity Profiling and Quality Control Research

Identification and Characterization as a Synthetic Impurity or Degradant

1',2'-Dehydro Dicyclomine (B1218976), with the chemical name 2-(diethylamino)ethyl 1-(cyclohexen-1-yl)cyclohexane-1-carboxylate, is recognized as a key impurity in the manufacturing of Dicyclomine. clearsynth.comlgcstandards.com It is also known as Dicycloverine EP Impurity B. clearsynth.com The presence of this compound is primarily linked to the synthesis process of Dicyclomine Hydrochloride. Specifically, it can be formed during the synthesis and subsequently precipitated as an impurity during the crystallization of Dicyclomine Hydrochloride.

The characterization of 1',2'-Dehydro Dicyclomine is well-documented, with its chemical properties and structure confirmed through various analytical techniques. This compound is commercially available as a reference standard, which is crucial for its use in analytical method development and validation for quality control (QC) applications in the pharmaceutical industry. clearsynth.comlgcstandards.com

Below is a table detailing the key identification information for this compound and the active pharmaceutical ingredient it is associated with, Dicyclomine.

Compound Name Synonym CAS Number Molecular Formula Molecular Weight ( g/mol )
This compoundDicycloverine EP Impurity B109158-77-2C19H33NO2307.47
DicyclomineDicycloverine77-19-0C19H35NO2309.48670
Dicyclomine Hydrochloride-67-92-5C19H36ClNO2345.95

The data in this table is compiled from multiple sources. clearsynth.comdoveresearchlab.compharmaffiliates.comcwsabroad.comebi.ac.uk

Research on Degradation Pathways Leading to this compound Formation

While this compound is primarily considered a process-related impurity arising from the synthesis of Dicyclomine, the study of degradation pathways is a critical aspect of ensuring drug product stability. Stress degradation studies are typically conducted during drug development to identify potential degradation products that could form under various environmental conditions. nih.gov

For Dicyclomine, the focus of published degradation studies has been on the API and its formulated products. For instance, heating an aqueous solution of dyclonine (B1211874) hydrochloride, a different local anesthetic, resulted in the formation of two major degradation products. nih.gov While specific research detailing the degradation pathways that could lead to the formation of this compound from Dicyclomine is not extensively published, the potential for degradation to occur is a key consideration in pharmaceutical development. The control of degradation products is a significant challenge, especially for those that may be genotoxic, as they can continuously form over the product's shelf life. nih.gov

Method Development for Impurity Analysis in Active Pharmaceutical Ingredient (API) Research Batches

The accurate detection and quantification of impurities like this compound are essential for the quality control of Dicyclomine API and its finished dosage forms. wjpr.net Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) is a widely used and validated technique for the determination of impurities in Dicyclomine Hydrochloride capsules. wjpr.netijprajournal.com

The development of such analytical methods often involves adapting existing monographs, such as those from the United States Pharmacopeia (USP), and optimizing various parameters to suit the specific formulation. wjpr.netamazonaws.com These parameters can include the choice of the HPLC column, the composition and pH of the mobile phase, and the flow rate. wjpr.netamazonaws.com The goal is to develop a method that is specific, linear, accurate, and reproducible, in accordance with International Council for Harmonisation (ICH) guidelines. wjpr.net

A study focused on developing an RP-HPLC method for impurities in Dicyclomine HCl capsules highlighted the need for a new method as the existing API methods were not suitable for the capsule formulation. wjpr.netamazonaws.com This underscores the importance of tailored analytical methods for different pharmaceutical products. The availability of a this compound reference standard is critical for these method development and validation activities, enabling its use in quality control for Abbreviated New Drug Applications (ANDAs) and commercial production. clearsynth.com

The following table summarizes key aspects of analytical method development for dicyclomine impurities.

Analytical Technique Purpose Key Considerations Relevant Guidelines
RP-HPLCDetermination of impurities in Dicyclomine HCl capsulesColumn type, mobile phase composition and pH, flow rate, detector wavelengthICH guidelines for method validation

This table is based on information from multiple sources. wjpr.netijprajournal.comamazonaws.com

Academic Perspectives on Metabolite and Impurity Control Strategies in Pharmaceutical Development

The management of impurities and metabolites is a fundamental component of pharmaceutical development, aimed at ensuring patient safety and drug efficacy. chemicea.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough analysis and reporting of impurities. chemicea.com

A comprehensive approach to impurity control involves several stages:

Characterization: Impurities are identified and quantified using a suite of analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and chromatography. chemicea.com

Toxicological Assessment: The safety of impurities is evaluated, particularly for those present at significant levels, to inform control strategies. chemicea.com

Synthetic Route Optimization: Medicinal chemists may modify the drug's synthesis to minimize the formation of undesirable impurities. chemicea.com

Establishment of Control Strategies: During manufacturing, robust control strategies are implemented to ensure that impurities are consistently minimized and monitored to meet regulatory standards. chemicea.com

Regulatory Reporting: Detailed data on impurities are included in regulatory submissions for new drugs. chemicea.com

The qualification of impurities, which is the process of gathering and evaluating data to establish the biological safety of an individual impurity, is a key aspect of this process. jrfglobal.com The acceptable limits for impurities can be justified through various means, including comparison to the reference listed drug, demonstrating that the impurity is a significant human metabolite, or through dedicated toxicity studies. nih.gov The control of impurities is a continuous process throughout the drug development lifecycle, from early-stage development to post-approval monitoring. nih.govfda.gov

Future Directions and Emerging Research Avenues for 1 ,2 Dehydro Dicyclomine

Application of Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics) in Metabolite Research

The comprehensive study of drug metabolites is crucial for understanding the full pharmacological and toxicological profile of a parent compound. For 1',2'-Dehydro Dicyclomine (B1218976), a derivative and known impurity of Dicyclomine, the application of advanced 'omics' technologies, such as metabolomics and proteomics, presents a significant frontier in research. Current time information in Bangalore, IN. While the metabolism of Dicyclomine itself has been reported as not extensively studied, these powerful analytical tools offer the potential to elucidate its biotransformation pathways and by extension, the metabolic fate of its derivatives. drugbank.comnih.govnih.govwikidoc.org

Metabolomics, the large-scale study of small molecules or metabolites, can be employed to identify and quantify the metabolic products of 1',2'-Dehydro Dicyclomine in biological systems. By utilizing techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can analyze samples from in vitro systems (e.g., human liver microsomes, hepatocytes) or in vivo studies to map its metabolic pathways. nuvisan.com This could reveal whether the dehydro- (B1235302) moiety is a site of further metabolism, for instance, through oxidation or reduction reactions.

Proteomics, the large-scale study of proteins, can complement metabolomic data by identifying the specific enzymes responsible for the metabolism of this compound. For example, by incubating the compound with a panel of recombinant cytochrome P450 (CYP) enzymes, it would be possible to pinpoint the specific isoforms involved in its biotransformation. nih.gov This information is critical for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism.

The integration of metabolomic and proteomic data can provide a holistic view of the compound's interaction with the biological system. A hypothetical workflow for the application of 'omics' technologies in this compound research is outlined below.

'Omics' Technology Application in this compound Research Potential Insights
Metabolomics (LC-MS/NMR) Identification and quantification of metabolites in urine, feces, and plasma after administration.Elucidation of metabolic pathways (e.g., hydroxylation, N-dealkylation, glucuronidation).
Proteomics (Enzyme Assays) Incubation with human liver microsomes and recombinant CYP enzymes.Identification of specific metabolizing enzymes (e.g., CYP3A4, CYP2D6).
Transcriptomics (Microarrays) Analysis of gene expression changes in liver cells upon exposure.Understanding the regulatory effects on metabolic enzyme expression.

Chemoenzymatic and Biocatalytic Synthesis Approaches for this compound

The synthesis of drug metabolites and their derivatives is often challenging due to the need for high selectivity and the introduction of specific functional groups into complex molecules. Chemoenzymatic and biocatalytic approaches offer elegant solutions to these challenges by leveraging the high specificity of enzymes. zenodo.orgmonash.edu

For the synthesis of this compound, which is currently identified as an impurity, developing a controlled and efficient synthetic route is of interest for its use as a reference standard and for further pharmacological investigation. A potential chemoenzymatic strategy could involve the use of a dehydrogenase enzyme to selectively introduce the double bond into the cyclohexyl ring of Dicyclomine. This would offer a green and highly specific alternative to traditional chemical methods that may require multiple protection and deprotection steps and could produce unwanted byproducts.

Biocatalysis can also be instrumental in producing chiral metabolites with high enantiomeric purity. acs.org Should the metabolism of this compound lead to chiral products, enzymes such as lipases or ketoreductases could be employed for their stereoselective synthesis. zenodo.org

Enzyme Class Potential Application in Synthesis Advantages
Dehydrogenase Introduction of the C=C double bond into the cyclohexyl ring of Dicyclomine.High regioselectivity, mild reaction conditions.
Lipase (B570770) Kinetic resolution of racemic intermediates or final products.High enantioselectivity, broad substrate scope.
Cytochrome P450 Monooxygenase Hydroxylation of the bicyclohexyl (B1666981) ring system.Mimics metabolic pathways, introduces polar functional groups.

Mechanistic Insights into Potential Reactivity and Bioactivation (if applicable to research context)

A critical aspect of drug metabolite research is the assessment of their potential to form reactive intermediates that can covalently bind to cellular macromolecules, a process known as bioactivation. Such events can lead to idiosyncratic adverse drug reactions. The presence of the unsaturated cyclohexene (B86901) ring in this compound introduces a potential site for metabolic activation.

Further research is warranted to investigate whether this double bond can be epoxidized by CYP enzymes to form a reactive epoxide intermediate. Computational modeling and in vitro trapping studies using nucleophiles like glutathione (B108866) (GSH) could be employed to explore this possibility. The identification of GSH adducts would provide strong evidence for the formation of a reactive metabolite. Understanding the bioactivation potential is essential for a comprehensive safety assessment of any new chemical entity.

Development of Novel Research Tools and Probes Based on this compound Structure

The unique structural features of drug metabolites can be leveraged to develop novel research tools and chemical probes. For instance, if this compound is found to be a substrate for a specific metabolic enzyme, its structure could serve as a scaffold for the design of selective inhibitors or fluorescent probes for that enzyme. nih.govmdpi.com

A fluorescent probe based on the this compound scaffold could be synthesized by incorporating a fluorophore into the molecule. Such a probe could be used in high-throughput screening assays to identify new inhibitors of the metabolizing enzyme or to visualize its activity in cells. mdpi.com

Furthermore, isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁴C) would be invaluable tools for absorption, distribution, metabolism, and excretion (ADME) studies, allowing for precise tracking and quantification of the compound and its metabolites in biological systems. drugbank.com

Research Tool Description Application
Isotopically Labeled this compound Synthesis with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H).Quantitative ADME studies, metabolite identification.
Fluorescent Probe Incorporation of a fluorophore into the molecular structure.High-throughput screening of enzyme inhibitors, cellular imaging.
Affinity-Based Probe Attachment of a reactive group or photoaffinity label.Identification and characterization of protein targets.

Q & A

Q. What validated analytical methods are available for detecting and quantifying 1',2'-Dehydro Dicyclomine in pharmaceutical formulations?

To ensure accurate quantification, researchers can adapt methodologies validated for structurally related compounds like dicyclomine hydrochloride. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a phosphate buffer mobile phase (pH 7.5) and UV detection is a robust approach, as demonstrated in studies optimizing separation efficiency and sensitivity for dicyclomine hydrochloride . Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also viable for preliminary identification, particularly in forensic or pharmaceutical analysis contexts. These methods require validation parameters such as linearity (e.g., 5–50 µg/mL), precision (%RSD < 2%), and recovery rates (95–105%) to meet pharmacopeial standards .

Q. How should researchers design experiments to investigate the dual mechanism of action (anticholinergic vs. musculotropic) of this compound?

In vitro models using isolated tissue preparations, such as guinea pig ileum, are critical. To distinguish between anticholinergic and musculotropic effects:

  • Anticholinergic activity : Measure inhibition of acetylcholine-induced contractions and compare potency relative to atropine.
  • Musculotropic activity : Assess antagonism of bradykinin- or histamine-induced spasms, which are unaffected by pure anticholinergics .
    Dose-response curves and IC₅₀ values should be calculated for both mechanisms. Parallel in vivo studies in rodent models can evaluate functional outcomes, such as gastrointestinal transit time, while controlling for systemic anticholinergic side effects (e.g., mydriasis or saliva secretion assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in clinical efficacy and safety data for this compound across studies?

Discrepancies in clinical outcomes often arise from variability in dosing regimens, study duration, and population heterogeneity. For example, dicyclomine hydrochloride trials showed conflicting adverse event (AE) profiles when comparing 10-day vs. 2-week studies . To address this:

  • Conduct dose-ranging pharmacokinetic studies to establish concentration-response relationships.
  • Use meta-analysis to pool data from heterogeneous trials, adjusting for covariates like age, comorbidities, and concomitant medications.
  • Standardize AE reporting using tools like the FDA’s Common Terminology Criteria for Adverse Events (CTCAE) to reduce bias .

Q. How can preclinical pharmacokinetic models for this compound be optimized to predict human dosing regimens?

Key steps include:

  • Plasma pharmacokinetics : Administer single and multiple doses in rodents to determine parameters like Cₘₐₓ (e.g., 58 ng/mL for dicyclomine at 20 mg), Tₘₐₓ (1–1.5 hours), and elimination half-life .
  • Tissue distribution : Use radiolabeled compounds to assess penetration into target organs (e.g., gastrointestinal tract) versus off-target sites (e.g., CNS).
  • Allometric scaling : Apply species-specific scaling factors to extrapolate preclinical data to human equivalent doses. Validate predictions using in vitro human hepatocyte or microsomal assays to assess metabolic stability .

Methodological Frameworks

What frameworks (e.g., PICO, FINER) guide the formulation of rigorous research questions for this compound studies?

  • PICO Framework :
    • Population : Patients with irritable bowel syndrome (IBS) or functional gastrointestinal disorders.
    • Intervention : this compound at optimized doses.
    • Comparison : Placebo or standard antispasmodics (e.g., hyoscyamine).
    • Outcome : Reduction in spasm frequency (quantified via motility assays) or AE incidence .
  • FINER Criteria : Ensure questions are Feasible (e.g., access to validated analytical methods), Interesting (address mechanistic gaps), Novel (e.g., dual-action vs. single-action comparators), Ethical (justify risks in vulnerable populations), and Relevant (align with FDA guidelines for antispasmodics) .

Data Interpretation and Reporting

Q. How should researchers address variability in metabolite profiling of this compound across analytical platforms?

  • Cross-platform validation : Compare results from HPLC, GC-MS, and LC-MS/MS to identify platform-specific artifacts.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to characterize major metabolites. Reference standards for putative metabolites (e.g., hydroxylated or dealkylated derivatives) should be synthesized for quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.